molecular formula C9H11BO4 B8254516 (2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid

Cat. No.: B8254516
M. Wt: 193.99 g/mol
InChI Key: RVNFQXCMRDUEBI-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzo[d][1,3]dioxole ring substituted with a boronic acid group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,2-dimethylbenzo[d][1,3]dioxole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives

Scientific Research Applications

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine
  • 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
  • 3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid

Uniqueness

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group makes it particularly valuable in cross-coupling reactions, setting it apart from other similar compounds .

Properties

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-9(2)13-7-4-3-6(10(11)12)5-8(7)14-9/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNFQXCMRDUEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(O2)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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